molecular formula C7H5Cl2FO B1459804 2,5-Dichloro-4-fluoroanisole CAS No. 1806298-67-8

2,5-Dichloro-4-fluoroanisole

Cat. No.: B1459804
CAS No.: 1806298-67-8
M. Wt: 195.01 g/mol
InChI Key: JGUFXVDKOPCUEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2,5-Dichloro-4-fluoroanisole often involves the use of Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a common chemical reaction involving compounds similar to this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Scientific Research Applications

  • Vibrational Analysis : Lakshmaiah and Rao (1989) conducted vibrational analysis on fluoro and chloro compounds, including 4-fluoroanisole, 2,3,5,6-tetrafluoro-, pentafluoro-, 2,3,6-trichloro-, 2,3,4-trichloro-, and 3,5-dichloro-anisole. They used Raman spectroscopy and infrared spectra to analyze these molecules and made vibrational assignments using potential energy distributions and eigenvectors (Lakshmaiah & Rao, 1989).

  • Nitration Mechanism Studies : A study by Bloomfield et al. (1983) examined the nitration mechanism of various anisoles, including 4-fluoroanisole. They assessed the reaction products and kinetics in sulfuric acid, providing insights into the chemical behavior and transformations of these compounds under specific conditions (Bloomfield et al., 1983).

  • Molecular Structures and Conformations : Giricheva et al. (2004) explored the molecular structures and conformations of 4-fluoroanisole and 3,4-difluoroanisole using gas electron diffraction and quantum chemical methods. Their findings contribute to understanding the structural and conformational properties of these molecules (Giricheva et al., 2004).

  • Metalation Studies : Research by Katsoulos et al. (1991) focused on the metalation of fluoroanisoles, revealing how different reagents affect the position of hydrogen/metal exchange in these compounds. This study is significant for understanding the reactivity of fluoroanisoles in the presence of various metals (Katsoulos et al., 1991).

  • Fluoroarene Separations in Metal-Organic Frameworks : Zick et al. (2021) presented a novel approach to separating fluoroarene mixtures using metal-organic frameworks (MOFs). Their work offers a new solution for the purification and production of fluoroarenes, a challenge in organic synthesis due to their nearly identical physical properties (Zick et al., 2021).

  • Rotational Spectroscopic Studies : Bergmann and van Wijngaarden (2020) conducted rotational spectroscopic studies on 2-fluoroanisole and 3-fluoroanisole. They used Fourier transform microwave spectroscopy to investigate the rotamer geometries of these molecules, providing detailed insights into their structural and conformational properties (Bergmann & van Wijngaarden, 2020).

Properties

IUPAC Name

1,4-dichloro-2-fluoro-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUFXVDKOPCUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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